molecular formula C13H17NO2 B3057299 1-[4-(Morpholin-4-yl)phenyl]propan-1-one CAS No. 78987-46-9

1-[4-(Morpholin-4-yl)phenyl]propan-1-one

Cat. No.: B3057299
CAS No.: 78987-46-9
M. Wt: 219.28 g/mol
InChI Key: ZEFQETIGOMAQDT-UHFFFAOYSA-N
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Description

1-[4-(Morpholin-4-yl)phenyl]propan-1-one ( 78987-46-9 ) is a propiophenone derivative incorporating a morpholine ring, making it a compound of interest in various chemical and pharmaceutical research applications. Its molecular formula is C13H17NO2, and it can be identified by PubChem CID 268475 . This structural motif is common in medicinal chemistry, where morpholine-containing compounds are frequently explored for their potential biological activity. For instance, related morpholine-substituted small molecule compounds have been investigated in research contexts for their potential as inhibitors in biological processes such as ferroptosis, which is relevant to the study of cerebral infarction and other cerebrovascular diseases . As a building block in organic synthesis, researchers may utilize this compound in the development of more complex molecules or to study structure-activity relationships (SAR). Current hazard assessments indicate that data for a full safety evaluation is insufficient, particularly concerning acute toxicity, systemic toxicity, and skin or eye irritation . Researchers must handle this product with appropriate safety precautions in a controlled laboratory setting. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2/c1-2-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFQETIGOMAQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000174
Record name 1-[4-(Morpholin-4-yl)phenyl]propan-1-one
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Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78987-46-9
Record name NSC108695
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Record name 1-[4-(Morpholin-4-yl)phenyl]propan-1-one
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Record name 4'-MORPHOLINOPROPIOPHENONE
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Synthetic Methodologies and Chemical Transformations of 1 4 Morpholin 4 Yl Phenyl Propan 1 One and Analogues

Established Synthetic Routes to 1-[4-(Morpholin-4-yl)phenyl]propan-1-one Core Structures

The synthesis of the this compound core can be achieved through several classical organic reactions. These routes provide reliable access to the target molecule and its derivatives.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and preparing aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. mdpi.commdpi.com For the synthesis of this compound, the aromatic substrate is N-phenylmorpholine. The morpholino group is an activating, ortho-para directing substituent, which facilitates the electrophilic attack at the para position of the benzene (B151609) ring.

The reaction is typically carried out by treating N-phenylmorpholine with propanoyl chloride or propionic anhydride. A stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required because both the reactant and the ketone product form complexes with it. mdpi.com The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. mdpi.com This acylium ion is then attacked by the electron-rich N-phenylmorpholine ring, leading to the formation of the desired para-substituted ketone.

Table 1: Representative Conditions for Friedel-Crafts Acylation

Aromatic Substrate Acylating Agent Catalyst Solvent Typical Conditions
N-Phenylmorpholine Propanoyl chloride AlCl₃ Dichloromethane (DCM) or Carbon disulfide (CS₂) Stirring at 0°C to room temperature
N-Phenylmorpholine Propionic anhydride AlCl₃ Nitrobenzene Stirring at room temperature

Nucleophilic Substitution Reactions Involving Morpholine (B109124) and Halogenated Propanone Derivatives

An alternative and widely used pathway to synthesize the target compound is through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when an aromatic ring is substituted with a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. mdpi.comdiva-portal.org In this context, the propiophenone's ketone group serves as a moderate activating group, enabling the substitution of a halogen at the para position.

The synthesis involves the reaction of a 4'-halogenated propiophenone, such as 4'-fluoropropiophenone (B1329323) or 4'-chloropropiophenone, with morpholine. The reaction proceeds through a two-step addition-elimination mechanism. mdpi.com First, the nucleophilic morpholine attacks the carbon atom bearing the halogen, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. diva-portal.orgscirp.org In the second, faster step, the leaving group (halide ion) is eliminated, restoring the aromaticity and yielding the final product, this compound. mdpi.comdiva-portal.org Polar aprotic solvents like DMSO or DMF are commonly used to facilitate this reaction. scirp.org

Table 2: Typical Reactants and Conditions for SNAr Synthesis

Halogenated Substrate Nucleophile Solvent Conditions
4'-Fluoropropiophenone Morpholine Dimethyl sulfoxide (B87167) (DMSO) Heating (e.g., 80-120°C)
4'-Chloropropiophenone Morpholine N,N-Dimethylformamide (DMF) Heating, often with a base (e.g., K₂CO₃)

Condensation and Etherification Pathways for Related Phenol (B47542) Ether Propanone Compounds

The synthesis of analogues, specifically those containing a phenol ether linkage, often employs the Williamson ether synthesis. mdpi.comscirp.orgresearchgate.net This method is a reliable route to both symmetrical and asymmetrical ethers and proceeds via an SN2 reaction. scirp.orgresearchgate.net The synthesis of a 1-(4-alkoxyphenyl)propan-1-one, an analogue of the target compound, would typically start from 4'-hydroxypropiophenone (B143161).

The first step involves the deprotonation of the phenolic hydroxyl group of 4'-hydroxypropiophenone using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. mdpi.com This phenoxide ion then undergoes a nucleophilic substitution reaction with a primary alkyl halide (e.g., ethyl bromide) or another suitable alkylating agent. mdpi.comresearchgate.net The reaction is typically conducted in a polar aprotic solvent to minimize side reactions like elimination. mdpi.com An alternative, though sometimes lower-yielding method, is the acid-catalyzed condensation of a phenol with an alcohol. mdpi.com

Table 3: Williamson Ether Synthesis for Phenol Ether Propanone Analogues

Phenolic Substrate Alkylating Agent Base Solvent Product Example
4'-Hydroxypropiophenone Ethyl bromide K₂CO₃ Acetone or DMF 1-(4-Ethoxyphenyl)propan-1-one
4'-Hydroxypropiophenone Benzyl chloride NaH Tetrahydrofuran (THF) 1-[4-(Benzyloxy)phenyl]propan-1-one

Direct Amination Methodologies for Alpha-Amino Ketone Synthesis

The synthesis of α-amino ketones is a fundamental transformation in organic chemistry, providing access to important building blocks for various pharmaceuticals and heterocyles. mdpi.comdiva-portal.org A classical and direct method for their preparation is the nucleophilic substitution of an α-haloketone with an amine. mdpi.comdiva-portal.org This approach can be used to synthesize analogues of the target compound where the morpholine moiety is attached to the carbon alpha to the carbonyl group.

For instance, the reaction of 2-bromo-1-phenylpropan-1-one with morpholine results in the formation of 2-morpholino-1-phenylpropan-1-one. This reaction is a standard SN2 displacement where the nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. The reaction is often carried out in a suitable solvent and may employ a base to neutralize the hydrobromic acid formed as a byproduct. More recent methodologies focus on the direct α-C-H amination of ketones, which avoids the need for a pre-halogenated starting material by using various catalysts and oxidants. mdpi.commdpi.comscirp.org

Table 4: Synthesis of α-Morpholino Ketones via Nucleophilic Substitution

α-Haloketone Substrate Amine Solvent Conditions Product Example
2-Bromo-1-phenylpropan-1-one Morpholine Acetonitrile (B52724) Room temperature or gentle heating 2-Morpholino-1-phenylpropan-1-one
2-Chloro-1-(4-methoxyphenyl)propan-1-one Morpholine Ethanol Reflux 1-(4-Methoxyphenyl)-2-morpholinopropan-1-one

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, yield, and environmental footprint of synthesizing morpholine-functionalized derivatives, advanced strategies such as microwave-assisted synthesis have been developed.

Microwave-Assisted Synthesis of Morpholine-Functionalized Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. mdpi.comanton-paar.com The use of microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. mdpi.commdpi.comeurekaselect.com This technology has been successfully applied to a wide range of reactions, including the synthesis of morpholine-containing compounds and the key reactions discussed previously. mdpi.comresearchgate.netnih.gov

For instance, nucleophilic aromatic substitution (SNAr) reactions can be performed under solvent-free conditions using microwave irradiation, significantly shortening reaction times from hours to minutes and simplifying product isolation. eurekaselect.comresearchgate.netingentaconnect.com Similarly, Friedel-Crafts acylations have been shown to benefit from microwave heating, particularly when using greener catalysts like bismuth triflate, resulting in good yields in short reaction times. scirp.orgruc.dk The application of microwave energy offers a more sustainable and efficient alternative for the synthesis of this compound and its analogues. mdpi.comeurekaselect.com

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Heating Microwave-Assisted Synthesis Reference
SNAr (e.g., 4-chloro-nitrobenzene + amine) Prolonged reaction times, high pressure Short reaction times (5-35 min), solvent-free eurekaselect.com
Friedel-Crafts Acylation Long reaction times, often requires harsh catalysts Shorter reaction times, potential for milder catalysts scirp.orgruc.dk
Heterocycle Synthesis Several hours to days Minutes to a few hours, often higher yields mdpi.commdpi.com

Ultrasound-Assisted Synthetic Protocols for Enhanced Sustainability

Ultrasound irradiation has emerged as a significant tool in green chemistry, offering considerable advantages over conventional synthetic methods. quora.com The application of sonochemistry can lead to milder reaction conditions, substantially shorter reaction times, and improved product yields. quora.comresearchgate.net While specific ultrasound-assisted protocols for this compound are not extensively detailed, the synthesis of its analogues, such as chalcones derived from substituted aromatic ketones, provides a strong precedent for its applicability.

In the synthesis of chalcone (B49325) analogues, Claisen-Schmidt condensation between an aromatic ketone and an aldehyde is often accelerated by ultrasound. byjus.com Compared to traditional stirring methods, ultrasound-assisted synthesis can reduce reaction times from hours to minutes and increase yields significantly. wikipedia.org This efficiency is attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. researchgate.net The use of environmentally benign solvents like water is often feasible under sonication, further bolstering the sustainability of the process. wikipedia.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Chalcone Analogs

ParameterConventional Method (Stirring)Ultrasound-Assisted MethodReference
Reaction TimeSeveral hoursMinutes wikipedia.org
Energy ConsumptionHigherLower byjus.com
Product YieldModerate to GoodGood to Excellent byjus.com
Reaction ConditionsOften requires heatingTypically room temperature quora.com
SolventOften organic solventsCan utilize green solvents like water wikipedia.org

Application of Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of morpholine-containing compounds, including analogues of this compound, has been a target for such improvements.

A key area of development is the synthesis of the morpholine ring itself. Traditional methods are often inefficient and generate significant waste. nih.gov Recent advancements have introduced a simple, high-yielding, one- or two-step redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. nih.govmdpi.com This method avoids toxic reagents and harsh reducing agents like aluminum or boron hydrides, which are common in classical syntheses. mdpi.com

Key green chemistry features in the synthesis of morpholine analogues include:

Atom Economy: Modern protocols, such as the ethylene sulfate method for morpholine synthesis, are designed to maximize the incorporation of starting materials into the final product, minimizing waste. mdpi.com

Use of Safer Solvents: The promotion of water as a solvent in ultrasound-assisted reactions is a prime example of employing a non-toxic, nonflammable, and inexpensive medium. thieme-connect.de

Energy Efficiency: Ultrasound-assisted reactions often proceed at ambient temperature, significantly reducing the energy requirements compared to methods that necessitate heating or reflux. byjus.com

Catalysis: The use of recyclable catalysts, such as sulfated tungstate (B81510) in the Willgerodt-Kindler reaction, aligns with green principles by reducing waste and allowing for catalyst reuse over multiple cycles. thieme-connect.de

Chemical Reactivity and Derivatization Pathways

The this compound scaffold possesses several reactive sites, including the aromatic ring, the α-carbon of the ketone, and the carbonyl group itself, allowing for a wide range of chemical transformations.

Substitution Reactions at Key Functional Groups within the this compound Scaffold

α-Bromination of the Propan-1-one Moiety: The hydrogens on the carbon atom alpha to the carbonyl group are acidic and can be readily substituted. A common transformation is α-bromination. This reaction typically proceeds by treating the ketone with a bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often under acidic conditions to facilitate enol formation. researchgate.netnih.gov The resulting α-bromoketone is a versatile synthetic intermediate, useful for introducing various nucleophiles at the α-position. nih.govnih.gov For instance, 4-chloroacetophenone, an analogue, can be effectively brominated using pyridine (B92270) hydrobromide perbromide in acetic acid to achieve high yields. nih.gov

Electrophilic Aromatic Substitution: The phenyl ring of the scaffold is subject to electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming electrophile. The morpholino group is a powerful activating group and is ortho-, para-directing due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. Conversely, the propanoyl group is a deactivating, meta-directing group. libretexts.org In this disubstituted system, the strongly activating morpholino group governs the regioselectivity, directing electrophiles such as -NO₂, -SO₃H, or halogens primarily to the positions ortho to the morpholino group (i.e., positions 3 and 5 on the phenyl ring). masterorganicchemistry.com

Table 2: Potential Substitution Reactions on the Scaffold

Reaction TypeReactive SiteTypical ReagentsProduct TypeReference
α-BrominationCarbon α to C=ONBS, Br₂, Pyridinium tribromideα-Bromoketone researchgate.netnih.gov
NitrationAromatic Ring (ortho to morpholino)HNO₃, H₂SO₄Nitro-substituted derivative masterorganicchemistry.comyoutube.com
HalogenationAromatic Ring (ortho to morpholino)Br₂, FeBr₃ or Cl₂, AlCl₃Halo-substituted derivative masterorganicchemistry.comyoutube.com
SulfonationAromatic Ring (ortho to morpholino)Fuming H₂SO₄Sulfonic acid derivative masterorganicchemistry.comyoutube.com

Oxidation Pathways of the Propan-1-one Moiety to Carboxylic Acids

A notable oxidation pathway for aryl alkyl ketones like this compound is the Willgerodt-Kindler reaction. wikipedia.orgmsu.edu This reaction converts the ketone to a terminal thioamide, which can subsequently be hydrolyzed to the corresponding carboxylic acid. organic-chemistry.org The reaction uniquely involves elemental sulfur and an amine, frequently morpholine itself, which acts as both a reagent and a solvent. msu.edu

The process involves the migration of the carbonyl group to the end of the alkyl chain and its simultaneous oxidation. wikipedia.org For this compound, this would ultimately yield 3-[4-(morpholin-4-yl)phenyl]propanoic acid after hydrolysis of the intermediate thioamide. The reaction can often be promoted by microwave irradiation or the use of catalysts like sulfated tungstate to improve yields and reaction times. thieme-connect.demsu.edu

Reduction Transformations of the Carbonyl Group to Corresponding Alcohols

The carbonyl group of the propan-1-one moiety is readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and high selectivity for aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. chemguide.co.uk

The reduction of this compound with NaBH₄ yields 1-[4-(Morpholin-4-yl)phenyl]propan-1-ol. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. youtube.com A subsequent workup with a protic source, such as water or dilute acid, protonates the resulting alkoxide intermediate to give the final alcohol product. chemguide.co.ukyoutube.com

Mechanistic Investigations of Ketone Coupling Reactions Involving Morpholine

Mannich Reaction: The this compound scaffold can participate as the ketone component in the Mannich reaction, a three-component coupling process. wikipedia.org This reaction involves the aminoalkylation of an acidic proton located on the α-carbon of the ketone. byjus.com The mechanism starts with the formation of an electrophilic iminium ion from the reaction of an aldehyde (e.g., formaldehyde) and a primary or secondary amine. organic-chemistry.orgyoutube.com The ketone then tautomerizes to its enol form, which acts as a nucleophile and attacks the iminium ion. byjus.com This C-C bond-forming step results in a β-amino-carbonyl compound, known as a Mannich base. nih.govwikipedia.org This pathway is a powerful method for elaborating the ketone's structure by introducing an aminomethyl group at the α-position. nih.gov

Willgerodt-Kindler Reaction Mechanism: The mechanism of the Willgerodt-Kindler reaction is a complex process that directly involves both the ketone and the morpholine amine. wikipedia.orgorganic-chemistry.org It begins with the formation of an enamine from the reaction between this compound and a molecule of morpholine. wikipedia.org This enamine then acts as a nucleophile, attacking elemental sulfur. wikipedia.org The subsequent steps are thought to involve a series of rearrangements, potentially through thio-substituted iminium-aziridinium intermediates, which facilitate the migration of the amine functionality to the terminal carbon of the propyl chain, ultimately forming a thioamide. thieme-connect.deorganic-chemistry.org This mechanism highlights a sophisticated coupling and rearrangement cascade initiated by the ketone and morpholine.

Annulation Reactions and C-H Activation Studies Catalyzed by Transition Metals

Transition-metal-catalyzed annulation reactions, which involve the activation of otherwise inert C-H bonds, have become a cornerstone in modern synthetic chemistry for constructing complex cyclic frameworks. mdpi.com These methods offer significant advantages in terms of atom and step economy by avoiding the need for pre-functionalized starting materials. mdpi.com Catalysts based on transition metals such as rhodium (Rh) and palladium (Pd) are frequently employed to facilitate these transformations, enabling the synthesis of diverse carbocyclic and heterocyclic structures. nih.govnih.gov

The general strategy for C-H activation often relies on a directing group within the substrate to guide the metal catalyst to a specific C-H bond, typically in the ortho position. nih.gov In the context of aryl ketones, such as this compound and its analogues, the carbonyl group can serve as such a directing group. The catalytic cycle typically begins with the coordination of the metal center to the directing group, followed by the cleavage of a proximate C-H bond to form a metallacyclic intermediate. mdpi.com This intermediate can then react with a coupling partner, like an alkyne or an alkene, leading to the formation of a new ring system through annulation. nih.gov

For instance, Rh(III)-catalyzed C-H activation can proceed via an electrophilic deprotonation pathway to generate an aryl-Rh intermediate, which subsequently inserts an alkene or alkyne to build the new cyclic structure. nih.gov Similarly, palladium catalysis can be used in annulation reactions to create cyclopentene (B43876) and other ring systems. nih.govresearchgate.net While specific studies detailing the annulation and C-H activation of this compound are not extensively documented in the reviewed literature, the methodologies developed for other aryl ketones are broadly applicable. These established protocols suggest that the morpholinophenyl ketone framework is a viable substrate for constructing more complex molecules, such as functionalized quinolines or polycyclic systems, through chelation-assisted C-H functionalization. nih.govresearchgate.net

Formation of Chalcone Derivatives from 4'-Morpholinoacetophenone (B1345126) as Precursors

Chalcones, chemically identified as 1,3-diaryl-2-propen-1-ones, are significant precursors in the biosynthesis of flavonoids and isoflavonoids. researchgate.net Their synthesis is a key step in medicinal chemistry due to their broad range of pharmacological activities. Derivatives of this compound, specifically those derived from its analogue 4'-morpholinoacetophenone, are synthesized primarily through the Claisen-Schmidt condensation reaction. mdpi.comwikipedia.org This reaction involves the base-catalyzed condensation between an aromatic ketone (4'-morpholinoacetophenone) and an aromatic aldehyde. numberanalytics.com

The synthesis can be performed using conventional heating methods or, more efficiently, through microwave-assisted synthesis. researchgate.netmdpi.com The conventional approach typically involves stirring the reactants in an alcoholic solvent with a base like potassium hydroxide (B78521) or sodium hydroxide at room temperature for an extended period, which can be several hours. researchgate.nettaylorandfrancis.com In contrast, microwave-assisted synthesis dramatically reduces reaction times to just a few minutes while often providing improved product yields. mdpi.comglobalresearchonline.net This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwave irradiation. globalresearchonline.net

A comparative study on the synthesis of morpholine-based chalcones highlighted these advantages. mdpi.com An equimolar mixture of 4'-morpholinoacetophenone and various substituted benzaldehydes were reacted under basic conditions. The microwave-assisted method, conducted at 80°C for 1-2 minutes, consistently produced the target chalcone derivatives in high yields, demonstrating a significant improvement over conventional methods. mdpi.com The resulting chalcone structures are characterized by the (E)-configuration of the α,β-unsaturated carbonyl system.

The table below details the synthesis of several chalcone derivatives starting from 4'-morpholinoacetophenone, comparing the efficiency of microwave-assisted (MW) versus conventional methods where applicable.

Chalcone DerivativeSubstituted BenzaldehydeMethodReaction TimeYield (%)Reference
(E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one4-BromobenzaldehydeMW1-2 min94 mdpi.com
(E)-3-(3,4-Dichlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one3,4-DichlorobenzaldehydeMW1-2 min92 mdpi.com
(E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one4-FluorobenzaldehydeMW1-2 min95 mdpi.com
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one3,4-DimethoxybenzaldehydeMW1-2 min90 mdpi.com
(E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one4-ChlorobenzaldehydeMW1-2 min96 mdpi.com
(E)-1-(4-Morpholinophenyl)-3-(p-tolyl)prop-2-en-1-one4-MethylbenzaldehydeMW1-2 min91 mdpi.com

Mechanistic Investigations of Biological Interactions and Structure Activity Relationship Sar Studies of 1 4 Morpholin 4 Yl Phenyl Propan 1 One Analogues

Enzyme Inhibition Studies and Molecular Target Engagement

The biological activity of 1-[4-(Morpholin-4-yl)phenyl]propan-1-one and its analogues is often attributed to their ability to inhibit specific enzymes. By understanding these interactions, researchers can gain insights into the compound's mechanism of action and potential therapeutic applications.

Analogues of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. For instance, studies have explored the inhibitory potential of related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.netmdpi.com Similarly, the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. mdpi.comnih.govmdpi.com Research has demonstrated that certain morpholine-containing compounds can effectively inhibit α-glucosidase. mdpi.comnih.gov

Furthermore, the inhibitory activity against urease, a bacterial enzyme linked to infections, and lipoxygenase (LOX), an enzyme involved in inflammatory pathways, has been a subject of investigation. mdpi.commdpi.com The broad-spectrum inhibitory profile of these analogues highlights their potential for diverse therapeutic applications.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with diseases like cancer. researchgate.net Analogues of this compound, particularly those containing the morpholine (B109124) moiety, have been extensively studied as kinase inhibitors. researchgate.net

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. researchgate.net The morpholine ring is a key pharmacophore in several PI3K inhibitors. nih.govucsf.edunih.gov For example, the well-known PI3K inhibitor LY294002, which is 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, demonstrates the importance of the morpholine group for activity. nih.gov

Spleen tyrosine kinase (Syk) is another important target, particularly in the context of B-cell malignancies. nih.gov Inhibition of Syk can modulate downstream signaling pathways, including the PI3K/AKT pathway, which is critical for the survival of certain cancer cells. nih.gov The investigation of this compound analogues as kinase inhibitors is a promising area of research for the development of new anti-cancer agents.

The emergence of viral diseases has spurred research into novel antiviral agents. Viral proteases, such as the SARS-CoV-2 main protease (Mpro) and HIV-1 protease, are essential for viral replication and are therefore attractive drug targets. nih.govmdpi.com Chalcones, which share a structural resemblance to this compound, have been investigated as potential inhibitors of these viral proteases. nih.gov

Studies have explored the potential of repurposing existing drugs and designing new compounds to inhibit SARS-CoV-2 Mpro. google.comresearchgate.net The structural features of chalcones, including the presence of an α,β-unsaturated ketone system, make them suitable candidates for interacting with the active site of these proteases. While direct studies on this compound itself as a viral protease inhibitor are limited, the research on related chalcones provides a foundation for future investigations.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity. By making systematic modifications to the structure of this compound and its analogues, researchers can identify key structural features responsible for their biological effects.

SAR studies have revealed important correlations between the structural features of this compound analogues and their biological activities. nih.govnih.govnih.govmdpi.combirmingham.ac.ukmdpi.com For instance, the nature and position of substituents on the phenyl ring can significantly impact the compound's potency and selectivity as an enzyme inhibitor. e3s-conferences.org

In the context of kinase inhibition, modifications to the core scaffold and the substituents on the morpholine ring can influence the binding affinity and selectivity for different kinase isoforms. nih.gov For example, in the development of PI3K inhibitors, SAR studies have shown that even minor changes to the morpholine-containing scaffold can lead to significant differences in inhibitory activity. nih.gov

The following table summarizes the impact of structural modifications on the anticancer activity of some 1,4-naphthoquinone (B94277) analogues, which share some structural similarities with the core topic compound.

CompoundModificationAnticancer Activity (IC50 in μM)
PD9Substitution at R2 or R3 of the 1,4-napthoquinone ring1-3
PD10Substitution at R2 or R3 of the 1,4-napthoquinone ring1-3
PD11Substitution at R2 or R3 of the 1,4-napthoquinone ring1-3
PD13Substitution at R2 or R3 of the 1,4-napthoquinone ring1-3
PD14Substitution at R2 or R3 of the 1,4-napthoquinone ring1-3
PD15Substitution at R2 or R3 of the 1,4-napthoquinone ring1-3

These studies highlight that substitutions at specific positions on the naphthoquinone ring can enhance antiproliferative activity. nih.govnih.gov

The electronic and steric properties of substituents on the aromatic ring of this compound analogues can have a profound impact on their chemical reactivity and molecular interactions with biological targets. nih.gov Electron-donating or electron-withdrawing groups can alter the electron density of the molecule, influencing its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the active site of an enzyme. mdpi.com

For example, the introduction of a fluorine atom can alter the metabolic stability of a compound and its binding affinity for a target protein. nih.gov Studies on aminomethylene bisphosphonates have shown that the presence of electron-withdrawing substituents on the phenyl ring can enhance inhibitory activity, provided that an optimal steric hindrance is not exceeded. mdpi.com

The following table illustrates the effect of different substituents on the antiproliferative activity of certain pyridine (B92270) derivatives.

DerivativeSubstituent and PositionAntiproliferative Activity (IC50 in nM)
59CH3 at para position4.9
60NO2 at para position9.0
61CH3 at ortho position91.9
62CH3 at meta position82.4

This data suggests that the position of a substituent can significantly influence the biological activity of the molecule. mdpi.com A thorough understanding of these substituent effects is crucial for the rational design of more potent and selective analogues of this compound.

Role of Conformational Flexibility in Molecular Recognition and Binding Efficacy

The three-dimensional structure of a molecule is critical for its interaction with biological targets. For analogues of this compound, conformational flexibility—the ability of a molecule to adopt different spatial arrangements through the rotation of single bonds—plays a pivotal role in molecular recognition and binding efficacy. The core structure consists of a morpholine ring, a central phenyl group, and a propan-1-one side chain. The relative orientations of these components are not fixed and can significantly influence how the molecule fits into a protein's binding pocket.

The binding of a ligand to a protein is not a simple lock-and-key mechanism but rather a dynamic process. The "conformer selection" model suggests that a protein's binding site may preferentially bind to a specific, energetically favorable conformation of the ligand that exists in an ensemble of possible shapes. nih.gov Therefore, the ability of this compound analogues to adopt the correct conformation is a prerequisite for effective binding. The dihedral angle between the phenyl ring and the propan-1-one group, as well as the orientation of the morpholine ring, are key conformational parameters. For instance, studies on similar bicyclic and tricyclic structures have shown that substitutions can "freeze" certain motions, locking the molecule into a more rigid shape that may enhance binding affinity if it matches the receptor's preferred geometry. elsevierpure.com Intramolecular hydrogen bonds can also stabilize a particular conformation, as seen in other morpholine-containing compounds, which can pre-organize the molecule for binding. nih.gov

The inherent flexibility of the morpholine ring (which typically exists in a chair conformation) and the rotational freedom of the propanone side chain allow the molecule to explore various shapes. This flexibility can be advantageous, allowing the molecule to adapt to the specific topology of a binding site. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which weakens the interaction. Therefore, medicinal chemistry efforts often focus on creating analogues with optimized rigidity to favor the bioactive conformation.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool for predicting and optimizing the structure-activity relationships (SAR) of drug candidates, including analogues of this compound. These in silico methods allow researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, saving significant time and resources. nih.govscienceopen.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a primary computational approach. researchgate.net QSAR models are mathematical equations that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. For morpholine-containing derivatives, descriptors such as electronic properties (e.g., dipole moment, polarization), lipophilicity (logP), and steric parameters (e.g., molecular volume and surface area) have been shown to significantly affect biological activity. researchgate.net By building a robust QSAR model, chemists can predict the activity of novel, unsynthesized analogues.

Molecular docking simulations are another powerful tool. These methods predict the preferred orientation of a ligand when bound to a protein target to form a stable complex. The simulation calculates a "scoring function" to estimate the binding affinity, helping to identify which analogues are most likely to be active. nih.govresearchgate.net This approach allows for the virtual screening of large libraries of potential analogues and provides insights into the key interactions—such as hydrogen bonds or hydrophobic contacts—that stabilize the protein-ligand complex.

Furthermore, Density Functional Theory (DFT) can be employed to calculate the electronic structure and properties of molecules with high accuracy. frontiersin.org These calculations help in understanding the reactivity and stability of different analogues, supporting the findings from other computational predictions. frontiersin.org This integrated computational strategy, from QSAR to docking and DFT, provides a comprehensive framework for the rational design and optimization of this compound derivatives.

Table 1: Example of Molecular Descriptors Used in QSAR Models for SAR Prediction

Descriptor Category Specific Descriptor Potential Influence on Biological Activity
Electronic Dipole Moment Affects long-range electrostatic interactions with the target protein.
Polarizability Influences the molecule's ability to form induced-dipole interactions.
Steric Molecular Volume Determines how well the molecule fits into the binding pocket.
Surface Area Relates to the extent of contact with the receptor surface.
Lipophilicity LogP Governs the molecule's ability to cross cell membranes and engage in hydrophobic interactions.
Energy Heat of Formation Indicates the thermodynamic stability of the molecule.

Research into Molecular Mechanisms of Action

Studies of Protein-Ligand Interactions and Binding Affinities

Binding affinity is a quantitative measure of the strength of the interaction and is a critical parameter for drug efficacy. It is commonly expressed by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). nih.gov A lower value for these metrics indicates a higher binding affinity. Experimental techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to directly measure the kinetic (k_on, k_off) and thermodynamic parameters of binding. nih.gov

For analogues of this compound, specific functional groups are hypothesized to play key roles in protein binding. The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues in the protein's binding site. The carbonyl group of the propanone chain is also a potential hydrogen bond acceptor.

Structure-activity relationship studies explore how modifications to the molecule's structure affect its binding affinity. For example, adding substituents to the phenyl ring or altering the length of the alkyl chain can dramatically change the affinity by introducing new interactions or causing steric clashes. Computational methods, such as scoring functions based on potentials of mean force (PMF), can estimate binding affinity from the 3D structure of the protein-ligand complex, providing a theoretical basis for observed SAR trends. nih.gov

Table 2: Hypothetical Binding Affinity Data for a Series of Analogues

Compound ID Modification Target Binding Affinity (IC50, nM)
Parent This compound Kinase A 850
Analogue 1 Addition of 2-chloro group on phenyl ring Kinase A 420
Analogue 2 Addition of 3-methoxy group on phenyl ring Kinase A 910
Analogue 3 Extension to butan-1-one side chain Kinase A 1500
Analogue 4 Replacement of morpholine with piperidine Kinase A 2300

Exploration of Metabolic Pathway Modulation through Enzyme Interaction

The biological effects of this compound analogues are often the result of their ability to modulate metabolic or signaling pathways by interacting directly with key enzymes. By inhibiting or activating a specific enzyme, a small molecule can alter the flow of metabolites through a pathway, leading to a therapeutic effect.

Research on structurally related compounds demonstrates this principle. For instance, other molecules containing a morpholine ring have been identified as potent and reversible inhibitors of enzymes like phosphoinositide-3 kinase (PI3K) and casein kinase 2. nih.gov Inhibition of such kinases can disrupt critical cellular signaling pathways involved in cell growth, proliferation, and survival. Similarly, various phenyl ketone derivatives have been shown to modulate the activity of oxidoreductase enzymes, which are central to many metabolic processes. nih.govscienceopen.com

The mechanism of modulation often involves the analogue binding to the enzyme's active site, preventing the natural substrate from binding, or to an allosteric site, which changes the enzyme's conformation and alters its activity. The concept of the "metabolon," a temporary structural-functional complex of sequential enzymes in a metabolic pathway, suggests another level of regulation. nih.gov A small molecule could potentially disrupt the formation of these enzyme complexes, thereby modulating the entire pathway's efficiency through a process known as metabolic channeling. nih.govfrontiersin.org Investigating which specific enzymes and pathways are affected by this compound and its derivatives is a key area of ongoing research to fully elucidate their mechanism of action.

Table of Compound Names

Common Name/IdentifierChemical Name
This compoundThis compound
Pirenzepine11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b] nih.govacs.orgbenzodiazepin-6-one
2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one

Analytical Method Development for 1 4 Morpholin 4 Yl Phenyl Propan 1 One and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of analytical methodologies for 1-[4-(Morpholin-4-yl)phenyl]propan-1-one, enabling the separation of the primary compound from impurities and its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound and for the critical separation of its enantiomers. Due to the chiral nature of many cathinone (B1664624) derivatives, enantioselective analysis is paramount as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

For purity assessment , a reversed-phase HPLC method is typically employed. A C18 column is often the stationary phase of choice, offering good resolution for a wide range of compounds. The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the effective separation of the main compound from any potential impurities which may have different polarities. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule allows for strong UV absorbance.

Enantiomeric analysis requires the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are frequently effective for the separation of cathinone enantiomers. The selection of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase system, is critical and needs to be optimized for each specific compound to achieve baseline resolution of the enantiomers. The development of such methods is essential for the quality control of enantiomerically pure forms of the drug and for stereoselective pharmacokinetic studies.

ParameterPurity Assessment (Typical Conditions)Enantiomeric Analysis (Typical Conditions)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral (e.g., Polysaccharide-based)
Mobile Phase Acetonitrile/Water with bufferHexane/Isopropanol with additive (e.g., DEA)
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature AmbientControlled (e.g., 25 °C)

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of the synthesis of this compound and for the preliminary assessment of its purity. Its simplicity allows chemists to quickly gauge the consumption of starting materials and the formation of the desired product.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent system optimized to achieve good separation of the components. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is often used. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is ideally between 0.3 and 0.7, allowing for clear separation from both starting materials and by-products. Visualization of the separated spots is typically achieved under UV light, due to the UV-active nature of the phenyl ring, or by using staining agents if the compounds are not UV-active.

ParameterTypical Conditions
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate/Hexane (e.g., 1:1 v/v)
Visualization UV light (254 nm)

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the unambiguous identification and precise quantification of this compound and its derivatives, especially in complex matrices.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Complex Mixture Analysis

UPLC-Q-TOF-MS/MS is a highly sensitive and specific technique used for the detailed analysis of complex mixtures containing this compound, such as in metabolism studies or impurity profiling. The UPLC system provides rapid and high-resolution separation of components, which are then introduced into the Q-TOF mass spectrometer. This instrument provides high-resolution mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.

In a typical analysis, the compound is first ionized, often using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ is then selected in the quadrupole and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The high-resolution MS/MS spectrum provides valuable structural information, allowing for the confident identification of the compound and its metabolites or degradation products. The fragmentation of the morpholine (B109124) ring and the propanone side chain are key features in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for the identification of volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

For GC-MS analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, which can be compared to spectral libraries for identification. While derivatization might be necessary for less volatile derivatives to increase their thermal stability and volatility, the parent compound can often be analyzed directly.

Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS) for Rapid Screening

Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS) is a rapid screening technique that allows for the analysis of samples in their native state with minimal to no sample preparation. This makes it an invaluable tool for the high-throughput screening of samples for the presence of this compound and its analogues. researchgate.netrsc.org

In DART, a heated stream of inert gas, such as helium or nitrogen, is ionized to create a plasma of metastable atoms. This plasma is directed at the sample surface, where it desorbs and ionizes the analyte molecules. The ionized molecules are then introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, which provides accurate mass measurements. This high mass accuracy allows for the determination of the elemental composition of the detected ions, providing a high degree of confidence in the identification of the target compound, even in the presence of a complex matrix. researchgate.net DART-HRMS is particularly useful in forensic applications for the rapid screening of seized materials for synthetic cathinones. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(Morpholin-4-yl)phenyl]propan-1-one, and what catalysts are typically employed?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a morpholine-substituted aromatic ring in the presence of Lewis acids like AlCl₃. Alternative routes include substitution reactions, such as replacing a carboxyl group with a morpholine ring .
  • Key Considerations : Monitor reaction temperature (typically 0–5°C for acylations) and use anhydrous conditions to avoid side reactions. Post-synthesis purification involves column chromatography with ethyl acetate/hexane (1:3 ratio) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • FTIR : Confirm the ketone group (C=O stretch at ~1680–1720 cm⁻¹) and morpholine ring (C-N stretch at ~1250 cm⁻¹) .
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm), morpholine protons (δ 3.6–3.8 ppm), and the propanone methyl group (δ 2.1–2.3 ppm) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .

Q. How can researchers ensure the compound’s stability during storage?

  • Storage Protocol : Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Stability tests via TGA show decomposition onset at 180°C, indicating room-temperature stability for short-term use .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?

  • Troubleshooting :

  • X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures. For example, bond angles (e.g., C1–C6–C7–O1 = 169.8°) and hydrogen-bonding patterns (e.g., C16–H16B···O1 interactions) confirm stereoelectronic effects .
  • 2D NMR : Use HSQC and HMBC to assign overlapping signals, especially in aromatic regions .

Q. How can computational modeling optimize reaction conditions for higher yields?

  • In Silico Approaches :

  • DFT Calculations : Simulate reaction pathways (e.g., activation energies for Friedel-Crafts acylation) to identify optimal catalysts and solvents. For example, AlCl₃ shows lower ΔG‡ compared to FeCl₃ .
  • Molecular Dynamics : Predict solvent effects (e.g., toluene vs. DCM) on reaction kinetics .

Q. What advanced techniques validate the compound’s biological activity in vitro?

  • Experimental Design :

  • Dose-Response Assays : Use MTT assays (0.1–100 µM range) to assess cytotoxicity. IC₅₀ values correlate with substituent effects on the morpholine ring .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify binding affinities (ΔG < –8 kcal/mol suggests strong interactions) .

Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?

  • Structure-Activity Relationship (SAR) :

  • Fluorine Substitution : Replace morpholine hydrogens with fluorine atoms. XRD data shows increased dipole moments (e.g., 4.2 D vs. 3.8 D for non-fluorinated analogs), enhancing solubility in polar solvents .
  • LogP Measurements : Fluorinated derivatives exhibit lower logP values (e.g., 1.8 vs. 2.5), improving bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

  • Root Cause Analysis :

  • Purity : Impurities (e.g., unreacted acyl chloride) lower observed melting points. Validate via DSC (sharp endothermic peaks indicate purity) .
  • Polymorphism : Use powder XRD to detect crystalline forms. For example, Form I (mp 145°C) vs. Form II (mp 138°C) .

Methodological Tables

Technique Key Parameters Reference
X-ray Crystallography Bond angles (C1–C6–C7–O1 = 169.8°)
HPLC Retention time: 8.2 min (C18, 1.0 mL/min)
DFT Calculations ΔG‡ for Friedel-Crafts acylation: 24.3 kcal/mol

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Morpholin-4-yl)phenyl]propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Morpholin-4-yl)phenyl]propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.